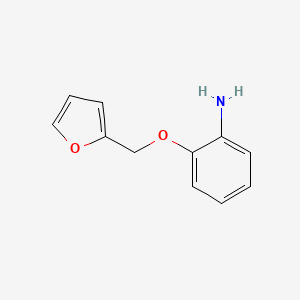

2-(Furan-2-ylmethoxy)aniline

Description

2-(Furan-2-ylmethoxy)aniline is an aromatic amine derivative characterized by a furan-2-ylmethoxy substituent attached to the 2-position of an aniline ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (CAS: 1006341-00-9) . The compound features an electron-donating methoxy group (-OCH₂-furan), which influences its electronic properties, solubility, and reactivity. It serves as a precursor in pharmaceutical and agrochemical synthesis, where its substituent pattern enables tailored interactions in target molecules.

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 | |

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-43-8 | |

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)aniline typically involves the reaction of 2-furylmethanol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of a boronic acid derivative of 2-furylmethanol with an aryl halide derivative of aniline under mild conditions.

Industrial Production Methods

Industrial production of 2-(Furan-2-ylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of substituted anilines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be employed under controlled conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated furans.

Reduction: Amines and related derivatives.

Substitution: Substituted anilines with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(Furan-2-ylmethoxy)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its furan moiety is believed to be responsible for this activity, making it a candidate for developing new antimicrobial therapies.

- Anticancer Properties : Research has shown that 2-(Furan-2-ylmethoxy)aniline can inhibit the proliferation of cancer cells. Studies involving cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) have reported promising antiproliferative effects.

Medicine

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanisms may involve modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of 2-(Furan-2-ylmethoxy)aniline:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains, suggesting utility in new therapies. |

| Anticancer Activity | Inhibits proliferation in MDA-MB-231 and HCT116 cell lines, indicating potential as an anticancer agent. |

| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially useful for inflammatory disease treatments. |

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(Furan-2-ylmethoxy)aniline and related derivatives:

Key Observations:

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 2-(Furan-2-ylmethoxy)aniline activates the aromatic ring for electrophilic substitution, whereas derivatives like 5-fluoro-2-(furan-2-ylmethoxy)aniline (with -F) or 5-(trifluoromethyl) analogs (-CF₃) deactivate the ring, altering reaction pathways .

- Regiochemistry : Positional isomerism (e.g., 2- vs. 4-substituted anilines) impacts solubility and crystallinity. For instance, 4-(furan-2-ylmethoxy)aniline may exhibit different hydrogen-bonding patterns compared to the 2-substituted derivative .

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl group in 2-(Furan-2-ylmethoxy)-5-(trifluoromethyl)aniline increases logP values, enhancing membrane permeability for agrochemical applications .

- Molecular Weight : Simpler analogs like 2-(Furan-2-yl)aniline (159.19 g/mol) lack the methoxy bridge, reducing steric hindrance in synthetic reactions .

Synthetic Utility: Pharmaceutical Intermediates: 2-(Furan-2-ylmethoxy)aniline’s methoxy-furan group is leveraged in constructing heterocyclic scaffolds for kinase inhibitors or antimicrobial agents . Agrochemical Potential: Derivatives with -CF₃ (e.g., 5-(trifluoromethyl)) are explored for pest control due to their stability and bioavailability .

Biological Activity

2-(Furan-2-ylmethoxy)aniline is an organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring attached to an aniline moiety, suggests potential biological activities that have drawn interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(Furan-2-ylmethoxy)aniline is C11H11NO2, and its structure includes a methoxy group linked to a furan ring, enhancing its lipophilicity and potential interactions with biological targets. The presence of the furan ring is significant as it contributes to various pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Target Interactions:

Furan derivatives, including 2-(Furan-2-ylmethoxy)aniline, interact with multiple biological targets. These interactions can lead to various therapeutic effects through:

- Enzyme Inhibition: Furan derivatives may inhibit specific enzymes involved in disease processes.

- Gene Expression Modulation: They can influence gene expression pathways related to cell proliferation and apoptosis.

Biochemical Pathways:

The compound's activity is mediated through various biochemical pathways, which include:

- Cellular Signaling: Modulation of signaling pathways that regulate cell growth and differentiation.

- Antioxidant Activity: Potential to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activities

Research has demonstrated that 2-(Furan-2-ylmethoxy)aniline exhibits a range of biological activities:

-

Anticancer Activity:

- Studies have shown that furan-containing compounds can exhibit selective toxicity towards cancer cells compared to normal cells. For instance, related compounds have been reported to demonstrate significantly higher toxicity against cancer cell lines than against normal cells .

- A study indicated that compounds structurally similar to 2-(Furan-2-ylmethoxy)aniline showed promising results in inhibiting tumor growth in vitro and in vivo models .

-

Antimicrobial Properties:

- The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects:

Case Studies

- Anticancer Efficacy:

- A study conducted on various furan derivatives demonstrated that those with similar structural features to 2-(Furan-2-ylmethoxy)aniline exhibited significant cytotoxicity against human liver carcinoma cells. The results highlighted the importance of structural modifications in enhancing anticancer activity .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroaniline | Fluorine-substituted aniline | Antimicrobial activity |

| N-(furan-2-ylmethyl)aniline | Furan ring without fluorine | Potential antidepressant effects |

| 4-Fluoro-N-(furan-3-ylmethyl)aniline | Different furan substitution | Anticancer activity |

- Mechanistic Studies:

Pharmacokinetics

The pharmacokinetic profile of 2-(Furan-2-ylmethoxy)aniline suggests good oral absorption due to its favorable lipophilicity. This property allows it to effectively cross lipid membranes and reach target sites within biological systems. Studies indicate that similar compounds are metabolized through various pathways involving cytochrome P450 enzymes, influencing their bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.